molecular formula C16H11BrN2O B15103985 4-[(4-Bromophenyl)hydrazinylidene]naphthalen-1-one CAS No. 6953-40-8

4-[(4-Bromophenyl)hydrazinylidene]naphthalen-1-one

Cat. No.: B15103985
CAS No.: 6953-40-8
M. Wt: 327.17 g/mol
InChI Key: DFWSNPWQTITSLU-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)hydrazinylidene]naphthalen-1-one is an organic compound with the molecular formula C16H11BrN2O It is a derivative of naphthalen-1-one, where the hydrazinylidene group is substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)hydrazinylidene]naphthalen-1-one typically involves the condensation reaction between 4-bromoacetophenone and 1-naphthaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, followed by purification steps like recrystallization to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)hydrazinylidene]naphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthalen-1-one oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-[(4-Bromophenyl)hydrazinylidene]naphthalen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)hydrazinylidene]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)hydrazinylidene]naphthalen-1-one
  • 4-[(4-Methylphenyl)hydrazinylidene]naphthalen-1-one
  • 4-[(4-Nitrophenyl)hydrazinylidene]naphthalen-1-one

Uniqueness

4-[(4-Bromophenyl)hydrazinylidene]naphthalen-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, such as chlorine, methyl, or nitro groups. The bromine atom can also enhance the compound’s potential biological activities and applications in various fields .

Properties

CAS No.

6953-40-8

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C16H11BrN2O/c17-11-5-7-12(8-6-11)18-19-15-9-10-16(20)14-4-2-1-3-13(14)15/h1-10,20H

InChI Key

DFWSNPWQTITSLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)Br

Origin of Product

United States

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